9-Formyl-1,2,3,4-tetrahydronorharman-l-3-carboxylic acid HCl
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Overview
Description
D-Tpi(for)-oh hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tpi(for)-oh hydrochloride typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes steps such as protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of D-Tpi(for)-oh hydrochloride is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced technologies, such as automated reactors and real-time monitoring, helps in maintaining the desired reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
D-Tpi(for)-oh hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under controlled conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
D-Tpi(for)-oh hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: D-Tpi(for)-oh hydrochloride is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of D-Tpi(for)-oh hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
M-Tpi(for)-oh hydrochloride: Another compound with similar structural features but different functional groups.
D-Tpi(for)-oh sulfate: A sulfate derivative with distinct chemical properties and applications.
Uniqueness
D-Tpi(for)-oh hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
9-formyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H12N2O3.ClH/c16-7-15-11-4-2-1-3-8(11)9-5-10(13(17)18)14-6-12(9)15;/h1-4,7,10,14H,5-6H2,(H,17,18);1H |
InChI Key |
VUKZGGNDTMVNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2C=O)C(=O)O.Cl |
Origin of Product |
United States |
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